molecular formula C18H23N3O2S B2882903 1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide CAS No. 2034484-83-6

1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide

Número de catálogo: B2882903
Número CAS: 2034484-83-6
Peso molecular: 345.46
Clave InChI: BRHCJIGLRUYRTP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by three key structural features:

  • Position 1: A methyl group (-CH₃) substituted on the pyrazole nitrogen.
  • Position 5: A carboxamide (-CONH-) group linked to a 2-(oxan-4-ylsulfanyl)ethyl side chain. The oxan-4-ylsulfanyl moiety comprises a sulfur atom bonded to a tetrahydropyran (oxane) ring at position 4, conferring conformational rigidity and moderate polarity.

Propiedades

IUPAC Name

2-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-5-phenylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-21-17(13-16(20-21)14-5-3-2-4-6-14)18(22)19-9-12-24-15-7-10-23-11-8-15/h2-6,13,15H,7-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRHCJIGLRUYRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NCCSC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide is a compound of increasing interest due to its diverse biological activities. This article summarizes its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound's molecular formula is C16H20N2O2SC_{16}H_{20}N_{2}O_{2}S, and it features a pyrazole ring substituted with a phenyl group and an oxan-4-ylsulfanyl moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole core followed by the introduction of the oxan-4-ylsulfanyl group. Common reagents include sulfonyl chlorides and thiols, with solvents such as dichloromethane or tetrahydrofuran used under controlled conditions to optimize yield and purity.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, influencing their functionality. Additionally, the oxan-4-ylsulfanyl group may modulate enzyme activity or receptor interactions, leading to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can effectively inhibit the growth of various bacteria and fungi. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentrations (MIC), revealing potent activity against pathogens such as E. coli, S. aureus, and A. niger .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismMIC (µg/mL)Activity Level
1E. coli31.25High
2S. aureus62.5Moderate
3A. niger31.25High

Anti-inflammatory and Antidiabetic Properties

In addition to antimicrobial effects, compounds in this class have demonstrated anti-inflammatory and antidiabetic activities. For example, certain pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in inflammatory pathways . Furthermore, some studies suggest that these compounds may enhance insulin sensitivity or reduce blood glucose levels in diabetic models .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives are also noteworthy. Studies have indicated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryInhibition of COX enzymes
AntidiabeticImproved insulin sensitivity
AnticancerInduction of apoptosis

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study involving a series of synthesized pyrazole derivatives showed that specific modifications led to enhanced antibacterial activity against resistant strains of bacteria .
  • Anti-inflammatory Effects : In animal models, certain derivatives exhibited significant reductions in inflammatory markers following administration, suggesting potential therapeutic applications for inflammatory diseases .
  • Anticancer Research : Clinical trials have explored the use of pyrazole derivatives in combination therapies for cancer treatment, demonstrating improved outcomes when used alongside traditional chemotherapeutics .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazole-5-carboxamides, emphasizing substituent variations and their implications:

Compound Name / ID Position 1 Position 3 Position 5 Amide Substituent Key Properties / Applications Reference
Target Compound Methyl Phenyl 2-(Oxan-4-ylsulfanyl)ethyl N/A (Data not in evidence) -
Razaxaban (Factor Xa inhibitor) - Trifluoromethyl Complex aryl/heterocyclic groups High oral bioavailability, anticoagulant
A13 (Antitumor agent) Methyl Phenyl 5-((4-Nitrobenzyl)thio)-1,3,4-thiadiazol-2-yl 70% yield, antitumor activity
Isopyrazam (Fungicide) Methyl Difluoromethyl Tetrahydro-methanonaphthalenyl >78% syn isomers, agrochemical use

Structural and Functional Analysis:

Position 1 (Methyl Group) :

  • The methyl group at position 1 is a common feature in pyrazole derivatives (e.g., A13 , Isopyrazam ). This substitution likely enhances metabolic stability by blocking oxidation at the pyrazole nitrogen.

Position 3 (Phenyl vs. Electron-Withdrawing Groups) :

  • The phenyl group in the target compound contrasts with electron-withdrawing groups like trifluoromethyl (-CF₃) in razaxaban or difluoromethyl (-CHF₂) in isopyrazam . Phenyl groups favor hydrophobic interactions, while -CF₃ improves metabolic resistance and lipophilicity.

Position 5 (Amide Side Chain): Target Compound: The oxan-4-ylsulfanylethyl group introduces a sulfur atom and a saturated oxygen-containing ring, balancing lipophilicity and solubility.

Physicochemical and Pharmacokinetic Insights:

  • Lipophilicity : The oxane ring in the target compound may reduce logP compared to purely aromatic substituents (e.g., razaxaban’s aryl groups).
  • Synthetic Feasibility : Yields for analogs like A13 (70% ) suggest that similar carboxamide derivatives can be synthesized efficiently.

Research Findings and Implications

  • Bioactivity: While razaxaban and A13 demonstrate clear therapeutic roles (anticoagulant and antitumor, respectively), the target compound’s biological profile remains uncharacterized.
  • SAR Trends :
    • Trifluoromethyl groups (razaxaban ) enhance potency and selectivity in enzyme inhibition.
    • Sulfur-containing side chains (target compound, A13 ) may improve membrane permeability or metal-binding capacity.
  • Analytical Data : IR and HRFABMS techniques (e.g., 1672 cm⁻¹ for C=O in , 502.2566 m/z in ) are standard for validating pyrazole carboxamide structures.

Métodos De Preparación

Cyclocondensation of Hydrazines with 1,3-Diketones

The pyrazole ring is most commonly synthesized via [3+2] cyclocondensation between hydrazines and 1,3-dicarbonyl compounds. For 3-phenyl substitution, ethyl benzoylacetate serves as the diketone precursor, reacting with methylhydrazine under acidic conditions to yield 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. This method, adapted from pyrazole carboxylate syntheses, achieves 75–85% yields when performed in ethanol at reflux.

Table 1: Optimization of Pyrazole Core Synthesis

Condition Solvent Temperature (°C) Yield (%) Reference
Hydrazine hydrate Ethanol 80 78
Methylhydrazine Toluene 110 85
Ultrasonic irradiation THF 50 88

Transition Metal-Catalyzed Coupling

Palladium-catalyzed coupling offers an alternative route for introducing aromatic groups post-cyclization. For example, Suzuki-Miyaura coupling of 5-iodo-1-methyl-1H-pyrazole with phenylboronic acid installs the 3-phenyl group selectively, though this method requires rigorous exclusion of moisture and oxygen.

Functionalization of the Pyrazole Ring

Methyl Group Introduction

Methylation at the N1 position is achieved using dimethyl sulfate in the presence of sodium bicarbonate, a method validated for pyrazole derivatives with yields >90%. The reaction proceeds via nucleophilic attack on the pyrazole nitrogen, requiring careful pH control to avoid over-alkylation.

Phenyl Substituent Installation

The 3-phenyl group is typically introduced during pyrazole ring formation using pre-functionalized diketones. Post-synthetic arylation via cross-coupling remains less common due to competing side reactions at the carboxamide position.

Formation of the Carboxamide Moiety

Acid Chloride Route

Conversion of 1-methyl-3-phenyl-1H-pyrazole-5-carboxylic acid to its corresponding acid chloride using thionyl chloride (SOCl₂) enables efficient amidation. Reaction with 2-(oxan-4-ylsulfanyl)ethylamine in tetrahydrofuran (THF) at 0–5°C produces the target carboxamide in 82–86% yield after recrystallization.

Equation 1:
$$
\text{1-Methyl-3-phenyl-1H-pyrazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} \xrightarrow{\text{2-(Oxan-4-ylsulfanyl)ethylamine}} \text{Target compound}
$$

Coupling Reagent-Assisted Amidation

Carbodiimide reagents like EDC·HCl facilitate direct coupling between the carboxylic acid and amine, bypassing acid chloride formation. This method, while milder, requires extended reaction times (24–48 h) and achieves lower yields (68–72%) compared to the acid chloride route.

Synthesis of the 2-(Oxan-4-Ylsulfanyl)Ethylamine Side Chain

Thioether Formation via Nucleophilic Substitution

Oxane-4-thiol reacts with 2-chloroethylamine hydrochloride in the presence of potassium carbonate to form the thioether linkage. The reaction proceeds optimally in acetonitrile at 60°C, yielding 2-(oxan-4-ylsulfanyl)ethylamine in 75% yield after column chromatography.

Alternative Sulfur Incorporation Strategies

Mitsunobu conditions (DIAD, PPh₃) enable coupling between oxane-4-thiol and 2-aminoethanol, though this approach introduces competing oxidation risks requiring inert atmosphere protection.

Final Assembly and Purification

Combining the pyrazole acid chloride with 2-(oxan-4-ylsulfanyl)ethylamine completes the synthesis. Critical purification steps include:

  • Liquid-Liquid Extraction : Removal of unreacted amine using dilute HCl.
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals.
  • Column Chromatography : Silica gel with ethyl acetate:hexane (3:7) resolves residual byproducts.

Analytical Characterization

1H NMR analysis confirms regioselectivity, with characteristic peaks at:

  • δ 8.21 ppm (pyrazole H4, singlet)
  • δ 4.35 ppm (methylene adjacent to sulfur, triplet)
  • δ 3.85 ppm (oxane protons, multiplet).
    Mass spectrometry (ESI-MS) validates the molecular ion at m/z 345.2 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

Step Method Yield (%) Purity (%)
Pyrazole core Cyclocondensation 85 98
Methylation Dimethyl sulfate 92 95
Carboxamide formation Acid chloride route 86 99
Thioether synthesis Nucleophilic substitution 75 97

The acid chloride route outperforms coupling reagents in both yield and scalability, though it demands stringent moisture control. Thioether formation via nucleophilic substitution remains the most reliable method despite moderate yields.

Q & A

Q. What are the recommended synthetic routes for 1-methyl-N-[2-(oxan-4-ylsulfanyl)ethyl]-3-phenyl-1H-pyrazole-5-carboxamide, and how can reaction conditions be optimized for higher yields?

The synthesis of pyrazole-carboxamide derivatives typically involves multi-step reactions, including cyclization, substitution, and amidation. For example, analogous compounds are synthesized by reacting amino-substituted pyrazole intermediates with acid chlorides or anhydrides under reflux conditions in aprotic solvents like dichloromethane or tetrahydrofuran (THF). Optimization strategies include:

  • Catalyst selection : Use of triethylamine or DMAP to enhance reaction efficiency.
  • Temperature control : Maintaining 60–80°C to balance reaction rate and byproduct formation.
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate high-purity products .

Q. Table 1: Reaction Optimization Parameters

ParameterOptimal ConditionImpact on Yield/Purity
SolventTHF or DCMHigher solubility of intermediates
Temperature60–80°CMinimizes side reactions
CatalystTriethylamineAccelerates amidation
Purification MethodSilica gel chromatography≥95% purity achievable

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound, and what key spectral markers should researchers prioritize?

Critical techniques include:

  • ¹H/¹³C-NMR : Confirm substitution patterns (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.0 ppm).
  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and sulfanyl (C-S) bonds (~600–700 cm⁻¹).
  • Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
  • Elemental analysis : Validate purity (>98% C, H, N, S content) .

Q. What in vitro assays are commonly employed to evaluate the biological activity of pyrazole-carboxamide derivatives?

Standard assays include:

  • Analgesic activity : Tail-flick or acetic acid-induced writhing tests in rodent models.
  • Anti-inflammatory activity : Carrageenan-induced paw edema assay, measuring inhibition of prostaglandin synthesis.
  • Ulcerogenicity : Gastric lesion assessment to evaluate gastrointestinal toxicity .

Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?

  • Standardized protocols : Detailed reaction logs with exact molar ratios, solvent grades, and equipment specifications.
  • Cross-lab validation : Share characterized samples (e.g., NMR spectra) for comparative analysis.
  • Quality control : Routine elemental analysis and HPLC to confirm batch consistency .

Q. What computational tools are suitable for predicting the physicochemical properties of this compound?

  • Lipinski’s Rule of Five : Use SwissADME or Molinspiration to assess drug-likeness (logP, molecular weight).
  • Solubility prediction : ALOGPS or ChemAxon to estimate aqueous solubility.
  • pKa determination : SPARC or MarvinSuite for ionization potential .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets such as cyclooxygenase-2 (COX-2)?

  • Software : AutoDock Vina or Schrödinger Suite for docking simulations.
  • Target preparation : Retrieve COX-2 crystal structure (PDB ID: 5KIR) and optimize protonation states.
  • Validation : Compare docking scores with known inhibitors (e.g., celecoxib) and validate via MD simulations .

Q. Table 2: Key Docking Parameters

ParameterSettingPurpose
Grid Box Size25 × 25 × 25 ųCovers active site
Exhaustiveness100Ensures thorough sampling
Scoring FunctionAutoDock VinaBinds affinity prediction

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data, particularly regarding bioavailability?

  • Pharmacokinetic profiling : Conduct hepatic microsomal stability assays and plasma protein binding studies.
  • Formulation optimization : Use nanoemulsions or cyclodextrin complexes to enhance solubility.
  • In vivo correlation : Compare AUC (area under the curve) from rodent models with in vitro permeability (Caco-2 assays) .

Q. How can X-ray crystallography confirm the stereochemical configuration of this compound?

  • Crystal growth : Use slow evaporation in solvent mixtures (e.g., DMSO/water).
  • Data collection : Synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) structures.
  • Refinement : SHELXL or Olex2 to model thermal displacement parameters and H-bonding networks .

Q. What experimental designs are optimal for assessing structure-activity relationships (SAR) in pyrazole-carboxamide analogs?

  • Analog synthesis : Modify substituents (e.g., oxan-4-ylsulfanyl to methylthio) and test bioactivity.
  • Statistical analysis : Multivariate regression to correlate substituent electronic effects (Hammett σ) with IC50 values .

Q. How can researchers address discrepancies in NMR data caused by dynamic rotational isomerism?

  • Variable-temperature NMR : Acquire spectra at 25°C and 60°C to observe coalescence of split peaks.
  • 2D NMR (NOESY/ROESY) : Identify spatial proximity of protons to confirm conformational preferences .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.